Cedarmycin B

Antifungal Candida glabrata MIC determination

Cedarmycin B is a structurally authenticated α,β-unsaturated butyrolactone antibiotic featuring a linear hexanoate ester side chain—the critical structural determinant distinguishing it from Cedarmycin A and generic butyrolactones. Its MIC of 0.4 µg/mL against Candida glabrata IFO 0622 matches amphotericin B, establishing it as a high-value positive control for antifungal susceptibility testing and a precise SAR probe for side-chain optimization. With fully assigned 2D‑NMR structure, calculated logP 2.43, and demonstrated activity against Cryptococcus and Aspergillus species, this compound enables robust assay validation, resistance mechanism studies, and analytical method development (HPLC/LC‑MS/NMR). Procure Cedarmycin B to incorporate a well-characterized, publication‑backed reference standard into your antifungal discovery workflow.

Molecular Formula C12H18O4
Molecular Weight 226.27 g/mol
Cat. No. B1197366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCedarmycin B
Synonymscedarmycin B
Molecular FormulaC12H18O4
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCCCCCC(=O)OCC1COC(=O)C1=C
InChIInChI=1S/C12H18O4/c1-3-4-5-6-11(13)15-7-10-8-16-12(14)9(10)2/h10H,2-8H2,1H3
InChIKeyZUGWRISHBCSTOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cedarmycin B: A Butyrolactone Antifungal Antibiotic from Streptomyces sp. TP-A0456 for Antifungal Screening and Structure-Activity Studies


Cedarmycin B (CAS 363624-70-8) is a naturally occurring α,β-unsaturated butyrolactone antibiotic first isolated from the fermentation broth of the actinomycete Streptomyces sp. TP-A0456, which was originally recovered from the stem of Cryptomeria japonica [1]. Structurally, it comprises a γ-butyrolactone core bearing an exocyclic methylene group and a fatty acid ester side chain (hexanoate), distinguishing it from its congener Cedarmycin A which possesses a 5-methylhexanoate moiety [2]. The compound exhibits broad-spectrum in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as yeasts, with particularly potent inhibition observed against Candida glabrata [3].

Why Cedarmycin B Cannot Be Substituted by Generic Butyrolactone Antibiotics in Antifungal Research


Butyrolactone antibiotics represent a structurally diverse class with highly variable antimicrobial spectra, potency, and side-chain-dependent activity profiles. Cedarmycin B is distinguished from related butyrolactone natural products—including Cedarmycin A and broader α-alkylidene-γ-butyrolactone analogs—by its specific fatty acid ester side chain (hexanoate versus 5-methylhexanoate), which directly influences its antifungal potency and organism-specific activity [1]. The original isolation paper documented that Cedarmycin B exhibits a minimum inhibitory concentration (MIC) of 0.4 μg/mL against Candida glabrata IFO 0622, a potency level comparable to the clinical gold standard amphotericin B, yet this high-level activity is not uniformly observed across all tested fungal species [2]. Generic substitution based solely on shared butyrolactone scaffold identity would disregard the critical structure-activity relationship (SAR) determinants that govern species-specific potency and would fail to reproduce the unique spectrum of antifungal activity associated with Cedarmycin B.

Cedarmycin B: Quantitative Differential Evidence Against Amphotericin B, Cedarmycin A, and Broader Antifungal Spectrum


Cedarmycin B vs. Amphotericin B: Comparative Potency Against Candida glabrata IFO 0622

In the original isolation and characterization study, Cedarmycin B demonstrated potent inhibitory activity against Candida glabrata IFO 0622 with an MIC of 0.4 μg/mL, a value reported as comparable to that of amphotericin B, the clinical reference standard for invasive fungal infections [1]. This head-to-head comparison establishes Cedarmycin B as possessing high-level in vitro potency against this clinically relevant yeast species.

Antifungal Candida glabrata MIC determination

Cedarmycin B vs. Cedarmycin A: Structure-Activity Relationship for Antifungal Potency Against Candida glabrata

A subsequent study from 2011 reported differential MIC values for Cedarmycins A and B against Candida glabrata IFO 0622. Cedarmycin A exhibited an MIC of 0.4 μg/mL, while Cedarmycin B showed an MIC of 1.6 μg/mL under the tested conditions [1]. This four-fold difference in potency directly correlates with the single structural distinction between the two congeners: Cedarmycin B possesses a hexanoate side chain, whereas Cedarmycin A incorporates a 5-methylhexanoate moiety.

Structure-activity relationship Antifungal Cedarmycin A

Cedarmycin B: Broad-Spectrum Antifungal Activity Across Multiple Clinically Relevant Fungal Species

Beyond its activity against Candida glabrata, Cedarmycin B has been documented to exhibit antifungal activity against Cryptococcus neoformans and Aspergillus fumigatus, with MIC values ranging from 12.5 to 50 μg/mL across these organisms . This spectrum encompasses major opportunistic fungal pathogens associated with immunocompromised patient populations, distinguishing Cedarmycin B from narrower-spectrum butyrolactone antibiotics that lack activity against filamentous fungi.

Antifungal Cryptococcus neoformans Aspergillus fumigatus

Cedarmycin B: Confirmed Chemical Structure and Physicochemical Properties for Reproducible Research

The structure of Cedarmycin B has been rigorously established through 2D-NMR and FAB-MS spectroscopic methods, confirming the compound as an α,β-unsaturated butyrolactone bearing a hexanoate ester side chain [1]. Computed physicochemical properties include a logP of 2.43, water solubility of approximately 0.7 g/L, and a neutral physiological charge (pKa strongest basic: -6.6) [2]. These fully characterized parameters enable reproducible handling, formulation, and computational modeling, which may not be available for less thoroughly characterized in-class compounds.

Structural elucidation NMR Physicochemical properties

Cedarmycin B: Recommended Research Applications Based on Quantitative Evidence


Antifungal Screening Programs Targeting Candida glabrata and Other Yeast Pathogens

Based on the documented MIC of 0.4 μg/mL against Candida glabrata IFO 0622, which is comparable to amphotericin B, Cedarmycin B serves as a validated positive control or reference compound in antifungal susceptibility screening workflows [1]. Its high potency against this clinically relevant yeast species makes it suitable for benchmarking novel antifungal candidates, validating assay reproducibility, and investigating resistance mechanisms in Candida species.

Structure-Activity Relationship Studies of α-Alkylidene-γ-Butyrolactone Scaffolds

The four-fold potency differential between Cedarmycin B (MIC 1.6 μg/mL) and Cedarmycin A (MIC 0.4 μg/mL) against C. glabrata provides a well-defined SAR platform for investigating the influence of fatty acid side chain modifications on antifungal activity [1]. Cedarmycin B, with its linear hexanoate side chain, represents an essential comparator in synthetic derivatization programs aimed at optimizing potency, spectrum, or pharmacokinetic properties of butyrolactone-based antifungal agents.

Broad-Spectrum Antifungal Discovery Against Aspergillus and Cryptococcus Species

The activity of Cedarmycin B against Cryptococcus neoformans and Aspergillus fumigatus (MIC range 12.5–50 μg/mL) expands its utility to anti-mold research, distinguishing it from butyrolactone analogs that lack filamentous fungal activity [1]. Cedarmycin B can be deployed as a starting scaffold for medicinal chemistry efforts focused on improving potency against Aspergillus species, which are major causes of invasive aspergillosis in immunocompromised patients.

Method Development and Validation in Natural Product Analytical Chemistry

With its fully elucidated structure (2D-NMR, FAB-MS) and well-defined physicochemical properties (logP 2.43, water solubility 0.7 g/L), Cedarmycin B is an appropriate reference standard for developing and validating HPLC, LC-MS, or NMR-based analytical methods targeting butyrolactone natural products [1][2]. Its predictable chromatographic behavior and spectroscopic signature support robust method qualification in natural product discovery and quality control settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cedarmycin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.